(2-methoxynaphthalen-1-yl)boronic Acid
Overview
Description
(2-methoxynaphthalen-1-yl)boronic acid, also known as 2-MNB, is a boronic acid derivative of naphthalene. It is a versatile chemical that has a variety of uses in scientific research. It can be used in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. The purpose of
Scientific Research Applications
Fluorescent Labeling in HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, serves as a useful fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. This application is relevant in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Identification of Thiols in Pharmaceuticals : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can identify important thiols in pharmaceuticals by producing fluorescent adducts for separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Catalysis in Asymmetric Transfer Hydrogenation : Novel boron complexes, which may include derivatives of boronic acid, can efficiently catalyze asymmetric transfer hydrogenation of aromatic ketones to yield chiral alcohols with high conversion and modest enantioselectivity (Temel, Paşa, & Aydemir, 2015).
Determination of Boron in Fertilizers : The color reaction of 1 (2hydroxy-3 methoxybenzylidene amino) 8 hydroxynaphthalene 3,6 disulfonic acid with boron(III) in an acetate buffer medium is effective for determining boron in leaf fertilizer (Wen, 2002).
Synthesis of Complex Organic Compounds : Treatment with boron tribromide leads to total demethylation of methoxy groups in arylethanals, resulting in compounds like 2-phenylnaphthalenes or 1,2,9,10-tetrahydro-1,9-epoxydibenzo[a,e]cyclooctenes (Dupont & Cotelle, 1998).
HGF-Mimetic Agents : Boron-containing 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives show promise as HGF-mimetic agents, which could have pharmaceutical applications (Das, Tang, & Sanyal, 2011).
Non-Steroidal Anti-Inflammatory Properties : The compound (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid displays electronic and vibrational characteristics suitable for HIF1A expression inhibitory activity, indicating potential in non-steroidal anti-inflammatory applications (Sakthivel et al., 2018).
Antibacterial Activity : Synthesized derivatives of (2-methoxynaphthalen-1-yl)boronic Acid exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential in antimicrobial applications (Mamatha et al., 2011).
Fluorescent Labeling for Diol Compound Determination : Compounds such as 3-[(1-[4-(5, 6-Dimethoxy-1-oxoisoindolin-2-yl)-2-methoxyphenyl] sulfonyl-pyrrolidin-2-yl) carbonylamino] phenylboronic Acid serve as fluorescent labeling reagents for determining diol compounds in HPLC analysis (Terado et al., 2000).
Solubility Studies : The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents like methanol, ethanol, and acetone has been characterized, which is crucial for its application in pharmaceutical formulations (Yan et al., 2009).
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVWTZOWDLOBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400748 | |
Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104116-17-8 | |
Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104116-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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